molecular formula C7H10O5 B3318717 (+)-Shikimic acid CAS No. 10191-00-1

(+)-Shikimic acid

Cat. No. B3318717
CAS RN: 10191-00-1
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-ZLUOBGJFSA-N
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Description

Shikimic acid, also known as (+)-shikimic acid, is a cyclohexene, a cyclitol and a cyclohexanecarboxylic acid. It is an enantiomer of a (-)-shikimic acid . It is a naturally occurring hydroaromatic compound which is a key intermediate in the biosynthetic pathway of aromatic amino acids in bacteria and plants .


Synthesis Analysis

Shikimic acid is an important starting material for the synthesis of many pharmaceuticals, fragrances, and flavors. The most notable use of shikimic acid is its role as a raw material in the production of the antiviral drug Tamiflu . The synthesis of shikimic acid generally involves microbial fermentation processes .


Molecular Structure Analysis

Shikimic acid is a cyclohexene, a cyclitol, and a cyclohexanecarboxylic acid . It has a six-membered ring structure with one of the carbons replaced by an oxygen atom, forming a cyclic ether (or more specifically, a tetrahydrofuran ring). It also has three hydroxyl groups attached to the ring .


Chemical Reactions Analysis

Shikimic acid can undergo various chemical reactions due to the presence of the hydroxyl groups and the carboxylic acid group. These groups can participate in reactions such as esterification, oxidation, and reduction .


Physical And Chemical Properties Analysis

Shikimic acid is a white crystalline powder at room temperature. It is soluble in water and polar organic solvents due to the presence of the polar hydroxyl and carboxylic acid groups .

Mechanism of Action

Shikimic acid is a key intermediate in the shikimate pathway, a metabolic pathway present in bacteria, fungi, algae, parasites, and plants. This pathway is responsible for the biosynthesis of aromatic amino acids, which are precursors to a wide range of other essential compounds .

Future Directions

The future research directions for shikimic acid could involve exploring more efficient and sustainable methods for its production, given its importance as a starting material for many pharmaceuticals and other products . Additionally, further studies could be conducted to explore its potential uses in other fields, such as in the development of new drugs or bio-based materials .

properties

IUPAC Name

(3S,4R,5S)-3,4,5-trihydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOHGGNKMLTUBP-ZLUOBGJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C=C1C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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